molecular formula C21H24N2O6 B15378483 Ethyl 2-[(methyl-phenylmethoxycarbonyl-amino)-phenylmethoxycarbonyl-amino]acetate CAS No. 6076-55-7

Ethyl 2-[(methyl-phenylmethoxycarbonyl-amino)-phenylmethoxycarbonyl-amino]acetate

Cat. No.: B15378483
CAS No.: 6076-55-7
M. Wt: 400.4 g/mol
InChI Key: VMLYOZLCSQBLHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(methyl-phenylmethoxycarbonyl-amino)-phenylmethoxycarbonyl-amino]acetate (CAS 3005-87-6; molecular formula C₁₄H₁₈N₂O₅) is a carbamate-functionalized ethyl acetate derivative. Its structure features dual phenylmethoxycarbonyl (Cbz) groups attached to a central glycine backbone, forming a bis-protected amino acid ester. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for designing protease inhibitors and peptide-based therapeutics due to its stability under basic conditions and selective deprotection properties .

Properties

CAS No.

6076-55-7

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 2-[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]acetate

InChI

InChI=1S/C21H24N2O6/c1-3-27-19(24)14-23(21(26)29-16-18-12-8-5-9-13-18)22(2)20(25)28-15-17-10-6-4-7-11-17/h4-13H,3,14-16H2,1-2H3

InChI Key

VMLYOZLCSQBLHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous ethyl acetate derivatives, focusing on structural motifs, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Compound Name (CAS) Key Substituents/Functional Groups Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors
Target compound (3005-87-6) Bis-Cbz-protected amino group C₁₄H₁₈N₂O₅ 294.3 2.8 5
Ethyl 2-(2-nitroimidazol-1-yl)acetate (161490-37-5) Nitroimidazole ring C₇H₉N₃O₄ 199.16 0.3 5
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Bromobenzofuran, sulfinyl group C₁₄H₁₅BrO₄S 367.24 3.1 4
Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate Phenylsulfanyl, sulfonamide C₁₅H₁₇NO₂S 275.37 2.5 3
Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate (338961-34-5) Chlorinated aryl, benzamide C₁₇H₁₄Cl₃NO₄ 402.66 4.7 4

Key Observations:

  • Electron-Withdrawing Groups: Nitro (in ) and sulfonyl (in ) groups enhance electrophilicity compared to the carbamates in the target compound, influencing reactivity in nucleophilic substitutions.
  • Lipophilicity: Chlorinated derivatives (e.g., ) exhibit higher XLogP3 values (>4), suggesting greater membrane permeability but lower aqueous solubility than the target compound (XLogP3 = 2.8).
  • Hydrogen Bonding: The target compound’s dual carbamate groups enable stronger hydrogen bonding (5 acceptors), which may improve crystallinity but reduce metabolic stability compared to sulfonamides or nitro derivatives .

Crystallographic and Stability Data

  • Target Compound: Limited crystallographic data, but carbamate groups likely engage in intermolecular C=O···H–N hydrogen bonds, similar to ethyl 2-(5-bromo-benzofuran)acetate, which shows π-π stacking (3.814 Å) and C–H···O interactions .
  • Sulfinyl Derivatives (e.g., ): Exhibit stabilized crystal lattices via aromatic π-π interactions and weak C–H···π bonds, enhancing thermal stability.

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